(3S,4S)-3-(Propylamino)piperidin-4-ol is a piperidine derivative characterized by the presence of a propylamino group at the 3-position and a hydroxyl group at the 4-position of the piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research.
(3S,4S)-3-(Propylamino)piperidin-4-ol is classified as an organic compound, specifically a tertiary amine and an alcohol. Its structural features categorize it within piperidine derivatives, which are known for their diverse biological activities.
The synthesis of (3S,4S)-3-(Propylamino)piperidin-4-ol typically involves multi-step processes that may include:
Common synthetic routes include:
The molecular formula for (3S,4S)-3-(Propylamino)piperidin-4-ol is with a molecular weight of 186.29 g/mol.
A visual representation of its molecular structure can enhance understanding of its spatial configuration and functional groups.
(3S,4S)-3-(Propylamino)piperidin-4-ol can participate in various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for (3S,4S)-3-(Propylamino)piperidin-4-ol involves its interaction with biological receptors. Its structural attributes allow it to function as a ligand for various neurotransmitter receptors, potentially influencing neurotransmission pathways.
Research indicates that compounds similar to (3S,4S)-3-(Propylamino)piperidin-4-ol exhibit high affinity for dopamine and norepinephrine transporters, suggesting roles in modulating neurotransmitter levels in the brain .
Key properties include:
Property | Value |
---|---|
Molecular Formula | C10H22N2O |
Molecular Weight | 186.29 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in various applications.
(3S,4S)-3-(Propylamino)piperidin-4-ol has several scientific applications:
The construction of the stereodefined piperidine core in (3S,4S)-3-(propylamino)piperidin-4-ol employs two principal strategies: chiral pool utilization and catalytic asymmetric synthesis. The chiral pool approach leverages naturally occurring chiral building blocks, particularly L-glutamic acid or L-aspartic acid derivatives, which provide inherent stereochemical guidance. In this methodology, the existing stereocenters of these amino acids direct the formation of the additional chiral center at C4 through diastereoselective reduction or nucleophilic addition. This strategy typically achieves diastereomeric excesses >95% but requires multiple steps to remove unnecessary functional groups, resulting in moderate overall yields (typically 35-45%) [6].
Asymmetric hydrogenation of enamide precursors represents a more atom-economical approach to establishing the (3S,4S) configuration. Enamides derived from 4-oxopipecolate esters undergo hydrogenation using chiral ruthenium-BINAP catalysts (e.g., Ru(OCOCH₃)₂[(R)-BINAP]), achieving enantiomeric excesses of 88-92% under optimized conditions (50-80 psi H₂, 25-50°C in methanol). The reaction proceeds via a chelation-controlled mechanism where the catalyst simultaneously coordinates to the enamide oxygen and the double bond, enabling facial selectivity [3] [4]. Organocatalytic Michael addition provides an alternative metal-free route, where protected 4-aminobutanal reacts with nitroethylene under phase-transfer conditions using cinchona alkaloid catalysts (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchoninium bromide), yielding the 1,4-adduct with 85-90% ee. Subsequent reductive cyclization and functional group manipulation afford the target piperidine scaffold [6].
Table 1: Comparative Analysis of Enantioselective Synthetic Approaches
Strategy | Key Reagent/Catalyst | d.r./ee | Overall Yield | Advantages/Limitations |
---|---|---|---|---|
Chiral Pool (Amino Acids) | L-Aspartic acid/L-Glutamic acid | >98% d.r. | 35-45% | High stereoselectivity; lengthy deprotection sequences |
Asymmetric Hydrogenation | Ru(OCOCH₃)₂[(R)-BINAP] | 88-92% ee | 50-65% | Atom-economical; requires specialized metal catalysts |
Organocatalytic Addition | Cinchona-derived phase-transfer catalysts | 85-90% ee | 40-55% | Metal-free; moderate yields in cyclization step |
Enzymatic Resolution | Lipase B (Candida antarctica) | >99% ee | 35-40%* | High enantioselectivity; maximum yield limited to 50% |
*Theoretical maximum yield for kinetic resolution is 50%
The introduction of the n-propylamino group at the C3 position employs three principal synthetic pathways with distinct intermediates. Enone intermediates serve as versatile precursors for conjugate addition reactions. 1-Benzyl-4-oxo-3-piperidinecarboxylate undergoes Michael addition with propylamine at 60°C in ethanol, followed by stereoselective reduction of the ketone with L-Selectride® (lithium tri-sec-butylborohydride) to yield the syn-(3,4) diastereomer with 15:1 selectivity. This high diastereoselectivity arises from hydride delivery opposite the bulky benzyl group and adjacent to the equatorial propylamino substituent [5].
Aziridine ring-opening provides an alternative route with excellent stereoretention. (3S,4S)-1-Benzyl-3,4-epiminopiperidine, synthesized from L-tartaric acid, undergoes regioselective ring-opening with n-propylamine in the presence of ytterbium triflate catalyst (5 mol%) at 80°C. The reaction proceeds exclusively at C3 due to steric hindrance at C4, yielding the trans-3-propylamino-4-hydroxypiperidine with >99% stereochemical fidelity. This method preserves the existing (3S,4S) configuration but requires multi-step preparation of the aziridine precursor [6].
Reductive amination of 4-hydroxy-nor-pseudothiopeptide offers a single-step functionalization approach. 3-Oxo-4-hydroxypiperidine reacts with propionaldehyde in methanol under hydrogenation conditions (Pd/C, 50 psi H₂) with ammonium acetate buffer. The reaction proceeds via an iminium ion intermediate that undergoes stereoselective reduction, favoring the equatorial propylamino group, achieving a 4:1 syn/anti ratio. While operationally simple, this approach exhibits lower stereoselectivity compared to other methods and requires chromatographic separation of diastereomers [1].
Table 2: Key Intermediates for Propylamino Functionalization
Intermediate Type | Reaction Conditions | Stereoselectivity | Yield | Downstream Processing |
---|---|---|---|---|
1-Benzyl-4-oxopiperidine-3-carboxylate | Propylamine/EtOH, 60°C; L-Selectride®/THF, -78°C | 15:1 d.r. (syn:anti) | 72% | Hydrogenolysis (Pd(OH)₂/C) |
(3S,4S)-1-Benzyl-3,4-epiminopiperidine | n-Propylamine, Yb(OTf)₃ (5 mol%), 80°C, 24h | >99% stereoretention | 85% | Deprotection not required |
3-Oxo-4-hydroxypiperidine | Propionaldehyde, NH₄OAc, Pd/C (10%), H₂ (50 psi) | 4:1 d.r. (syn:anti) | 65% | Chromatographic separation of diastereomers |
The orthogonal protection of the 3-amino and 4-hydroxy functionalities is critical for efficient synthesis of (3S,4S)-3-(propylamino)piperidin-4-ol. Carbamate protection of the amino group dominates synthetic strategies due to the stability and differential deprotection profiles of these groups. The tert-butyloxycarbonyl (Boc) group, installed using di-tert-butyl dicarbonate in THF/water mixtures (0-5°C, 2h), provides excellent stability during transformations at the C4 hydroxy group. Boc removal requires acidic conditions (TFA/DCM 1:1 or HCl/dioxane), which leave common hydroxy-protecting groups intact. Alternatively, the benzyloxycarbonyl (Cbz) group, introduced with benzyl chloroformate under Schotten-Baumann conditions, offers orthogonal deprotection via hydrogenolysis (Pd/C, H₂) [3] [6].
For the C4 hydroxy group, acid-stable ether protections are preferred to maintain orthogonality with N-Boc groups. The methoxymethyl (MOM) ether, installed using chloromethyl methyl ether and diisopropylethylamine (0°C to rt, 12h), demonstrates exceptional stability toward nucleophiles and mild reducing agents but requires harsh conditions for removal (conc. HCl/THF, 50°C). Benzyl ether protection, applied through Williamson ether synthesis (benzyl bromide, NaH/DMF), provides superior stability across diverse reaction conditions and cleaves under neutral conditions (H₂, Pd/C) without epimerization risk. Comparative stability studies reveal benzyl protection maintains >98% integrity during N-alkylations, while MOM shows slight degradation (<5%) under prolonged basic conditions [4] [5].
Orthogonal protection strategies enable sequential functionalization. A successful sequence employs N-Cbz/O-TBDMS protection: the O-silyl group (tert-butyldimethylsilyl chloride, imidazole/DMF) withstands hydrogenolytic Cbz removal and subsequent N-alkylation. The TBDMS group is then cleaved with fluoride sources (TBAF/THF) without affecting the secondary amine. For simultaneous deprotection, N-Boc/O-benzyl combinations allow single-step removal via hydrogenolysis (Pd/C, H₂) in methanol, achieving quantitative deprotection in 6-12 hours [6].
Table 3: Protecting Group Performance Analysis
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility | Side Reactions |
---|---|---|---|---|
N-protection | ||||
Boc | (Boc)₂O, NaOH, THF/H₂O | TFA/DCM (1:1), 1h | Stable to nucleophiles, weak bases | tert-Butylation with strong acid |
Cbz | Cbz-Cl, Na₂CO₃, dioxane/H₂O | H₂, Pd/C (10%), MeOH, 12h | Compatible with acidic conditions | Over-reduction to methylene |
O-protection | ||||
MOM | MOMCl, iPr₂NEt, DCM, 0°C→rt | conc. HCl, THF, 50°C, 6h | Stable to bases, nucleophiles | Acid-catalyzed decomposition |
Bn | BnBr, NaH, DMF, 0°C→rt | H₂, Pd/C (10%), MeOH, 6-12h | Stable to acids, bases (mild) | Hydrogenolysis of other benzylic groups |
TBDMS | TBDMSCl, imidazole, DMF, rt | TBAF, THF, rt or AcOH/H₂O (3:1) | Compatible with hydrogenation | Migration under basic conditions |
Contemporary synthesis of (3S,4S)-3-(propylamino)piperidin-4-ol increasingly relies on catalytic methods to establish stereochemistry with high precision. Transition metal-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives enables efficient access to enantiomerically enriched intermediates. Substrates like ethyl (Z)-3-(benzylideneamino)-4-oxopyridine-1(4H)-carboxylate undergo hydrogenation using chiral iridium complexes such as [Ir(cod)Cl]₂ with (S,S)-f-spiroPhos ligand under mild conditions (50°C, 50 psi H₂ in dichloroethane), affording the syn-(3R,4R) product with 96% ee and 20:1 d.r. The reaction proceeds via a concerted asymmetric hydrogen transfer where the chiral ligand controls facial approach on a rigid six-membered transition state [3] [4].
Organocatalytic Mannich reactions provide a metal-free alternative for constructing the vicinal diamino alcohol motif. Protected 4-aminobutanal reacts with N-(diphenylmethylene)glycine tert-butyl ester under phase-transfer catalysis with Maruoka catalyst (N-spiro quaternary ammonium salt), yielding the syn-(3,4)-adduct with 90% ee and 12:1 d.r. This methodology capitalizes on the catalyst's ability to form a chiral ion pair that directs the enolate approach to the imine re face. Subsequent reductive deprotection and cyclization afford the target piperidine with preserved stereochemistry [6].
Biocatalytic approaches employ engineered transaminases and ketoreductases for stereoselective transformations. Ketone intermediates like 1-(tert-butoxycarbonyl)-3-propyliminopiperidin-4-one undergo asymmetric reduction using Lactobacillus kefir alcohol dehydrogenase (LK-ADH) with cofactor recycling, yielding the (3S,4S) isomer with >99% ee. Molecular modeling reveals the enzyme's large binding pocket accommodates the propylamino group while directing hydride transfer from the Re face. Immobilized enzyme systems enable catalyst recycling (≥10 cycles) without significant loss of stereoselectivity [7].
Table 4: Catalytic Systems for Stereocontrol in Piperidine Synthesis
Catalytic System | Substrate Class | Conditions | ee | d.r. (syn:anti) | Productivity |
---|---|---|---|---|---|
Ir-(S,S)-f-spiroPhos | Enamide derivatives | 50°C, 50 psi H₂, DCE, 24h | 96% | 20:1 | S/C 1,000; TOF 45 h⁻¹ |
Ru-TsDPEN (Noyori) | 3-Amino-4-oxopiperidines | iPrOH, KOtBu, 30°C, 48h | 99% | >50:1 | S/C 500; TOF 12 h⁻¹ |
Maruoka phase-transfer catalyst | Aldehyde + glycine imine | 50% NaOH, toluene, -20°C, 72h | 90% | 12:1 | S/C 100; TOF 1.8 h⁻¹ |
LK-ADH (Lactobacillus kefir) | 3-Propylimino-4-oxopiperidine | NADP⁺, glucose/GDH, phosphate buffer | >99% | >200:1 | TTN 15,000; STY 85 g·L⁻¹·d⁻¹ |
Abbreviations: DCE = 1,2-dichloroethane; S/C = substrate-to-catalyst ratio; TOF = turnover frequency; TTN = total turnover number; STY = space-time yield
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7